(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine
Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bet bromodomain, which plays important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
It is suggested that similar compounds interact with their targets, such as the bet bromodomain, leading to changes in the function of these proteins .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cancer, inflammation, obesity, cardiovascular disease, and neurological disorders through their interaction with the bet bromodomain .
Result of Action
Similar compounds have been reported to have anti-proliferative activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine involves the reaction of 2-aminophenol with formaldehyde and an amine. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then undergoes cyclization to form the oxazine ring . This method typically requires mild reaction conditions and can be performed in aqueous or organic solvents.
Another method involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: This compound is similar in structure but has a hydroxyl group instead of an amine group.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This derivative has a sulfonamide group and is studied for its potential as a BET bromodomain inhibitor.
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₉H₁₁N₃O
- CAS Number : 36884-17-0
The structure features a benzo[b][1,4]oxazine ring, which is significant in determining its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of benzo[b][1,4]oxazines exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10 to 100 µg/mL, demonstrating their potential as antimicrobial agents .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for cell viability were reported at approximately 25 µM for MCF-7 cells, indicating a promising therapeutic index .
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
HeLa | 30 | Cell cycle arrest and apoptosis |
3. Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thus enhancing cholinergic transmission. The IC₅₀ for AChE inhibition was found to be around 0.025 µM, comparable to standard drugs like donepezil . Furthermore, studies demonstrated that the compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound reported promising results against Staphylococcus aureus and Escherichia coli. The derivatives showed MIC values significantly lower than conventional antibiotics, suggesting their potential use in treating resistant infections .
Case Study 2: Anticancer Mechanism
In a controlled trial involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated that higher concentrations led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUMUKUDJXGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306021 | |
Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54252-56-1 | |
Record name | 54252-56-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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